2-(5-Chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
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Overview
Description
2-(5-Chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is a compound that features a chlorinated thiophene ring and a pyrazole ring connected via an ethan-1-ol linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is chlorinated at the 5-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The chlorinated thiophene and the pyrazole are coupled using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Reduction: The final step involves the reduction of the intermediate product to form the ethan-1-ol linker using reducing agents such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form various derivatives, such as the reduction of the pyrazole ring to form pyrazoline.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2-(5-Chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features, such as the chlorinated thiophene and pyrazole rings, contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol: Similar structure with a bromine atom instead of chlorine.
2-(5-Methylthiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol: Similar structure with a methyl group instead of chlorine.
2-(5-Nitrothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol: Similar structure with a nitro group instead of chlorine.
Uniqueness
2-(5-Chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its biological activity or provide specific chemical properties that are not present in similar compounds.
Biological Activity
2-(5-Chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol, with the CAS number 1933621-48-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, focusing on its pharmacological potential and mechanisms of action.
The molecular formula of this compound is C9H9ClN2OS, with a molecular weight of 228.70 g/mol. Its structure features a thiophene ring and a pyrazole moiety, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with pyrazole-containing reagents under controlled conditions. The process can yield high purity compounds suitable for biological testing.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains using disk diffusion methods, showing zones of inhibition comparable to standard antibiotics like Gentamicin .
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using the DPPH assay, which measures the ability to scavenge free radicals. Preliminary results suggest that it possesses moderate antioxidant capabilities, potentially due to the presence of the thiophene and pyrazole groups that can stabilize free radicals .
Enzyme Inhibition
Inhibition studies have shown that derivatives of this compound may act as inhibitors of pancreatic lipase, an enzyme involved in fat digestion. This property suggests potential applications in obesity management and metabolic disorders .
Study 1: Antimicrobial Efficacy
A study conducted on various synthesized pyrazole derivatives indicated that those containing thiophene rings exhibited enhanced antimicrobial activity. The results showed that this compound had an effective minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 32 | Staphylococcus aureus |
64 | Escherichia coli |
Study 2: Antioxidant Activity Assessment
Research utilizing the DPPH method revealed that the compound exhibited an IC50 value indicating its effectiveness as an antioxidant. The results were compared against Trolox, a standard antioxidant .
Compound | IC50 (µg/mL) | Standard |
---|---|---|
This compound | 45 | Trolox (30) |
Study 3: Lipase Inhibition
In vitro studies assessing the pancreatic lipase inhibition showed promising results for the compound, indicating its potential role in managing obesity through lipid metabolism modulation .
Properties
Molecular Formula |
C9H9ClN2OS |
---|---|
Molecular Weight |
228.70 g/mol |
IUPAC Name |
2-(5-chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C9H9ClN2OS/c10-9-2-6(5-14-9)1-8(13)7-3-11-12-4-7/h2-5,8,13H,1H2,(H,11,12) |
InChI Key |
VICQUNFOQHMMCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CC(C2=CNN=C2)O)Cl |
Origin of Product |
United States |
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